molecular formula C16H14N2O2S B10971232 3-(4-methoxy-2-methylphenyl)-2-sulfanylquinazolin-4(3H)-one

3-(4-methoxy-2-methylphenyl)-2-sulfanylquinazolin-4(3H)-one

Cat. No.: B10971232
M. Wt: 298.4 g/mol
InChI Key: JKKWNXLSEQBNQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxy-2-methylphenyl)-2-sulfanyl-4(3H)-quinazolinone is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinazolinone core, which is known for its biological activity, and a methoxy-methylphenyl group, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxy-2-methylphenyl)-2-sulfanyl-4(3H)-quinazolinone typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-methoxy-2-methylbenzoic acid with thiourea under acidic conditions to form the corresponding thiourea derivative. This intermediate is then cyclized to form the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-2-methylphenyl)-2-sulfanyl-4(3H)-quinazolinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-methoxy-2-methylphenyl)-2-sulfanyl-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the inhibition or modulation of their activity. This can result in various biological effects, such as the inhibition of cancer cell proliferation or the suppression of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxy-2-methylphenyl)-2-sulfanyl-4(3H)-quinazolinone stands out due to its unique combination of a quinazolinone core and a methoxy-methylphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific and industrial fields .

Properties

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

3-(4-methoxy-2-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C16H14N2O2S/c1-10-9-11(20-2)7-8-14(10)18-15(19)12-5-3-4-6-13(12)17-16(18)21/h3-9H,1-2H3,(H,17,21)

InChI Key

JKKWNXLSEQBNQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)N2C(=O)C3=CC=CC=C3NC2=S

Origin of Product

United States

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